molecular formula C15H11Cl2N B15335885 2-(3,4-Dichlorophenyl)-1-methylindole

2-(3,4-Dichlorophenyl)-1-methylindole

Cat. No.: B15335885
M. Wt: 276.2 g/mol
InChI Key: FJHPMIVYSGOOHL-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-1-methylindole is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of a dichlorophenyl group attached to the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-1-methylindole can be achieved through several methods. One common approach involves the reaction of 3,4-dichlorophenylhydrazine with an appropriate indole precursor under specific conditions. For instance, the catalytic Mitsunobu reaction has been employed, where ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate is used as a potent catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-1-methylindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole ring or the dichlorophenyl group are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized indole derivatives, while substitution reactions can produce a variety of substituted indole compounds.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-1-methylindole has found applications in several scientific research areas:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-1-methylindole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-Dichlorophenyl)-1-methylindole is unique due to its specific chemical structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H11Cl2N

Molecular Weight

276.2 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-1-methylindole

InChI

InChI=1S/C15H11Cl2N/c1-18-14-5-3-2-4-10(14)9-15(18)11-6-7-12(16)13(17)8-11/h2-9H,1H3

InChI Key

FJHPMIVYSGOOHL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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